molecular formula C16H16ClN3OS2 B13809355 3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B13809355
M. Wt: 365.9 g/mol
InChI Key: JNMZGRFHQIXWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzothiophene ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Thiadiazole Ring: This step involves the formation of the thiadiazole ring through cyclization reactions with appropriate reagents.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide stands out due to its unique combination of a benzothiophene ring, a thiadiazole ring, and a carboxamide group

Properties

Molecular Formula

C16H16ClN3OS2

Molecular Weight

365.9 g/mol

IUPAC Name

3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H16ClN3OS2/c1-16(2,3)8-11-19-20-15(23-11)18-14(21)13-12(17)9-6-4-5-7-10(9)22-13/h4-7H,8H2,1-3H3,(H,18,20,21)

InChI Key

JNMZGRFHQIXWTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.